Benzylidenemalononitrile

Description

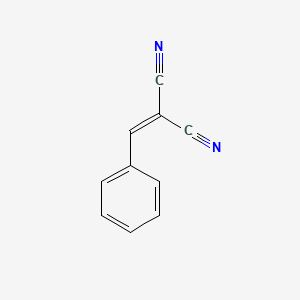

Structure

3D Structure

Properties

IUPAC Name |

2-benzylidenepropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVNYPVYNSIHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181490 | |

| Record name | Malononitrile, benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2700-22-3 | |

| Record name | Benzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylidenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beta,beta-styrenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylidenemalononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HQB24UJ25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzylidenemalononitrile: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylidenemalononitrile (BMN), also known as 2-benzylidenepropanedinitrile, is an organic compound belonging to the class of α,β-unsaturated nitriles.[1] Characterized by a benzylidene group attached to a malononitrile (B47326) moiety, it typically appears as a yellow to orange crystalline solid.[1][2] This compound serves as a crucial intermediate in a variety of chemical syntheses, particularly for creating dyes, pigments, and more complex heterocyclic molecules with applications in pharmaceuticals and agrochemicals.[1][2] Its derivatives, often referred to as tyrphostins, have garnered significant interest in drug development for their potent biological activities, including the inhibition of protein tyrosine kinases.[1] This guide provides a comprehensive overview of the core physicochemical properties, experimental data, and known biological pathways of this compound.

Chemical Structure

The structure of this compound features a phenyl group conjugated with a dicyanovinyl group, which is responsible for its chemical reactivity and chromophoric properties.

Caption: Chemical structure of this compound (C₁₀H₆N₂).

Physicochemical Data

The following tables summarize the key physicochemical properties and identifiers for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-benzylidenepropanedinitrile | [3][4] |

| CAS Number | 2700-22-3 | [1][3][5] |

| Molecular Formula | C₁₀H₆N₂ | [1][3][6] |

| Molecular Weight | 154.17 g/mol | [3][4][5] |

| InChI Key | WAVNYPVYNSIHNC-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)C=C(C#N)C#N | [3][4] |

| EC Number | 220-283-6 | [3][5] |

| Synonyms | Benzalmalononitrile, (Phenylmethylene)malononitrile, β,β-Dicyanostyrene | [1][3][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to yellow or orange crystalline solid/powder | [1][2][3][7] |

| Melting Point | 80.5 - 86.5 °C | [3][6][8][9] |

| Boiling Point | 120-125 °C at 0.6 mmHg | [3][6][9] |

| Density | 1.11 - 1.19 g/cm³ | [2][3][6] |

| Flash Point | 138 °C | [3] |

| Vapor Pressure | 0.00159 mmHg at 25 °C | [6] |

| Refractive Index | ~1.482 - 1.612 | [6] |

Table 3: Solubility

| Solvent | Solubility | Reference |

| Water | 0.543 mg/mL at 25 °C (sparingly soluble) | [7] |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | [2] |

| Acetone | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

Spectral Data

-

¹H NMR (CDCl₃, 400 MHz) : δ (ppm) = 7.82 (s, 1H, vinylic), 7.67 (d, J=8 Hz, 2H, aromatic), 7.57 (m, 3H, aromatic).

-

¹³C NMR (CDCl₃, 100 MHz) : δ (ppm) = 160.1, 134.7, 130.8, 130.2, 128.5, 112.6, 82.8.

-

FT-IR (KBr) : ν (cm⁻¹) = 2225 (C≡N stretch), 1640-1449 (C=C stretch).

-

UV-Vis (EtOH) : λmax at 307 nm.

Experimental Protocols

Synthesis via Knoevenagel Condensation

This compound and its derivatives are commonly synthesized through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.

General Protocol (Alum-Catalyzed in Aqueous Medium): This protocol describes an environmentally friendly synthesis using alum as a catalyst in water.

-

Reactant Preparation : In a round-bottom flask, prepare an equimolar mixture of a substituted aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

-

Solvent and Catalyst Addition : Add 10 mL of water to the flask, followed by 20 mol% of alum (potassium aluminum sulfate).

-

Reaction : Stir the reaction mixture vigorously on a magnetic stirrer at 60°C.

-

Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Product Isolation : Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solid product will precipitate out of the water.

-

Purification : Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

Biological Activity and Signaling Pathways

This compound and its derivatives are recognized for their broad range of biological activities, primarily acting as modulators of key cellular signaling pathways.

Modulation of Oxidative Stress and Inflammatory Pathways

BMN compounds are known to activate cellular defense mechanisms against oxidative stress. They induce the expression of Heme Oxygenase-1 (HO-1), a critical enzyme in cellular protection.[1] This induction is mediated through the activation of multiple signaling cascades:

-

Nrf2 Pathway : BMNs can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.

-

MAPK Pathway : They also activate components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK and c-Jun.[1]

The proposed mechanism suggests that the electrophilic nature of BMNs allows them to react with and alkylate sensitive cysteine residues on regulatory proteins like Keap1 (which sequesters Nrf2), leading to Nrf2 activation and subsequent gene expression.[1]

Caption: BMN-induced activation of Nrf2 and MAPK pathways leading to HO-1 expression.

Tyrosine Kinase Inhibition and Anticancer Activity

BMN derivatives, often called tyrphostins, are well-established as potent inhibitors of protein tyrosine kinases.[1] This activity is central to their investigation as anticancer agents.

-

Targets : Specific derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR/HER1) and HER2, two key receptors involved in the proliferation and survival of cancer cells.[2]

-

Mechanism : By blocking the ATP-binding site of the kinase domain, these compounds prevent the phosphorylation of downstream signaling molecules, thereby inhibiting tumor growth.

-

In Silico Studies : Molecular docking studies have further explored the interactions of BMN derivatives with various cancer targets, including HER2, EGFR, and Farnesyl Pyrophosphate Synthase (FPPS), to predict and rationalize their antineoplastic effects, particularly against breast cancer.[1][3][6]

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation. Metabolism may release cyanide, which can impair cellular respiration.

-

Handling : Use only in a chemical fume hood with adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage : Store in a cool, dry, well-ventilated area, sealed in a dry environment at room temperature.[6] Keep away from strong oxidizing agents.[2]

This document is intended for informational purposes for a technical audience and does not constitute a comprehensive safety guide. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

Spectroscopic characterization of Benzylidenemalononitrile (NMR, IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of benzylidenemalononitrile, a key intermediate in the synthesis of various organic compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties, offering a comprehensive reference for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data are presented below, providing insights into the chemical environment of each proton and carbon atom.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzylidene group and the vinylic proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Aromatic (ortho, meta, para) | 7.57 - 7.92 | Multiplet | - | 5H |

| Vinylic | 7.79 - 7.82 | Singlet | - | 1H |

Note: Specific peak assignments within the aromatic region can vary slightly depending on the solvent and the specific spectrometer frequency. Some literature reports provide more detailed assignments for the aromatic protons. For example, a multiplet at δ 7.57 ppm for 3H and a doublet at δ 7.67 ppm (J = 8 Hz) for 2H.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for this compound are tabulated below.

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C=C (vinylic, attached to phenyl) | 159.93 - 162.26 | 161.95 - 162.26 |

| Aromatic C-H | 128.5 - 131.99 | 130.22 - 131.20 |

| Aromatic C (quaternary) | 130.85 - 134.7 | 131.99 - 135.07 |

| Aromatic C-H (para) | 134.57 | 135.07 |

| CN (nitrile) | 112.49 - 113.64 | 113.90 - 115.09 |

| C(CN)₂ | 82.74 - 82.8 | 80.58 - 82.30 |

Note: The exact chemical shifts can be influenced by the solvent used for analysis. Data from both CDCl₃ and DMSO-d₆ are provided for comparison.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The key IR absorption bands for this compound are summarized below.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| C≡N (nitrile) | Stretching | 2225 |

| C=C (alkene) | Stretching | 1640 - 1580 |

| C=C (aromatic) | Stretching | 1449 |

| C-H (aromatic) | Stretching | ~3030 |

Note: The IR spectrum of this compound is characterized by a strong, sharp absorption band for the nitrile group.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maximum (λ_max) for this compound is indicative of its conjugated system.

| Solvent | λ_max (nm) |

| Ethanol | 307 |

Note: The extended conjugation involving the benzene (B151609) ring, the double bond, and the two nitrile groups results in a significant UV absorption.[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Collection - Photophysical Characterization of Benzylidene Malononitriles as Probes of Solvent Friction - The Journal of Physical Chemistry B - Figshare [figshare.com]

- 3. Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 2700-22-3 [chemicalbook.com]

Unveiling the Solid-State Architecture of Benzylidenemalononitrile: A Technical Guide to its Crystal Structure and Molecular Geometry

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of benzylidenemalononitrile, a key scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its three-dimensional architecture through crystallographic data and detailed experimental protocols.

Introduction

This compound and its derivatives are a class of organic compounds recognized for their diverse biological activities and applications in the development of novel therapeutic agents and functional materials. A thorough understanding of their solid-state conformation is paramount for structure-activity relationship (SAR) studies and the rational design of new molecules with tailored properties. This guide focuses on the crystallographic analysis of this compound derivatives, providing key quantitative data on their molecular structure and the experimental procedures for its determination.

Crystal Structure and Molecular Geometry

Unit Cell Parameters

The crystal system and unit cell parameters for 2-[2-(benzyloxy)benzylidene]malononitrile provide the fundamental framework of its crystalline lattice.

| Parameter | Value for 2-[2-(benzyloxy)benzylidene]malononitrile[1] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2959 (9) |

| b (Å) | 9.4963 (12) |

| c (Å) | 11.0280 (14) |

| α (°) | 97.709 (3) |

| β (°) | 107.953 (3) |

| γ (°) | 105.155 (3) |

| Volume (ų) | 682.13 (15) |

| Z | 2 |

Molecular Conformation

The molecular geometry of the this compound core is characterized by the planarity of the malononitrile (B47326) group and its orientation relative to the benzylidene ring. In the case of 2-[2-(benzyloxy)benzylidene]malononitrile, the dicyanoethylene group is nearly coplanar with the benzene (B151609) ring to which it is attached.[1] The dihedral angles between the planes of the aromatic rings and the malononitrile group are crucial in defining the overall molecular shape.

Bond Lengths and Angles

The precise bond lengths and angles within the this compound framework are essential for computational modeling and understanding its chemical reactivity. The following tables summarize selected bond lengths and angles for the core structure, as determined from the crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C=C (exocyclic) | 1.353(3) |

| C-C (phenyl) | 1.378(3) - 1.393(3) |

| C-CN | 1.435(3) - 1.439(3) |

| C≡N | 1.144(3) - 1.145(3) |

| C-C (vinyl-phenyl) | 1.465(3) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C(phenyl)-C=C | 129.9(2) |

| C=C-C(CN) | 121.5(2) - 122.2(2) |

| C-C-C (malononitrile) | 116.3(2) |

| C-C≡N | 178.0(3) - 178.5(3) |

Torsion Angles

Torsion angles describe the conformation around single bonds and are critical for defining the three-dimensional shape of the molecule.

Table 4: Selected Torsion Angles (°)

| Dihedral Angle | Value (°) |

| C(phenyl)-C(phenyl)-C=C | 179.8(2) |

| C(phenyl)-C=C-C(CN) | -1.1(4) - 178.3(2) |

| C=C-C-CN | 0.9(4) - 179.9(2) |

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

This compound and its derivatives are typically synthesized via the Knoevenagel condensation of the corresponding benzaldehyde (B42025) with malononitrile.

-

Reaction Setup: An appropriate benzaldehyde derivative and malononitrile are dissolved in a suitable solvent, such as ethanol.

-

Catalyst Addition: A catalytic amount of a base, such as piperidine (B6355638) or triethylamine, is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the condensation.

-

Workup and Purification: Upon completion, the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield single crystals suitable for X-ray diffraction. Slow evaporation of the solvent is a commonly employed technique for growing high-quality crystals.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data is collected at a controlled temperature, often 293 K or 100 K, by rotating the crystal and collecting diffraction patterns at various orientations. A CCD area detector is commonly used for this purpose.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of this compound.

Experimental workflow for crystal structure determination.

Conclusion

This technical guide provides a detailed overview of the crystal structure and molecular geometry of the this compound scaffold, supported by quantitative data from a representative derivative. The presented experimental protocols offer a practical guide for researchers working on the synthesis and structural characterization of this important class of compounds. The insights into the solid-state architecture of this compound are invaluable for advancing drug discovery and materials science applications.

References

An In-depth Technical Guide to the Solubility and Stability of Benzylidenemalononitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzylidenemalononitrile (BMN)

This compound (BMN), also known as 2-benzylidenepropanedinitrile, is a yellow crystalline solid with the chemical formula C₁₀H₆N₂.[1] It is an α,β-unsaturated nitrile widely utilized in organic synthesis, particularly in Knoevenagel condensations, for the creation of a diverse range of molecules.[2] Its utility as a building block in the development of dyes, pigments, and biologically active compounds underscores the importance of understanding its physical and chemical properties in various solvent systems.[2]

Solubility of this compound

The solubility of BMN is a critical factor for its application in synthesis, purification, and formulation. The principle of "like dissolves like" is a good starting point for understanding its behavior; the presence of polar nitrile groups suggests moderate solubility in polar solvents.[1]

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for BMN in common organic solvents. The available information is largely qualitative. One quantitative value for its solubility in water has been reported.

| Solvent | Type | Solubility | Temperature (°C) |

| Water | Protic Polar | 0.543 mg/mL | 25 |

| Ethanol | Protic Polar | Soluble[1][3] | Not Specified |

| Methanol | Protic Polar | Soluble[3] | Not Specified |

| Acetone | Aprotic Polar | Soluble[1] | Not Specified |

| Dichloromethane | Aprotic Polar | Soluble[1] | Not Specified |

Note: "Soluble" indicates that the literature describes BMN as being soluble in the respective solvent, but does not provide a quantitative value.

Factors Influencing Solubility

-

Polarity: The nitrile groups in BMN contribute to its overall polarity, making it more soluble in polar organic solvents compared to nonpolar solvents.[1]

-

Temperature: As with many organic solids, the solubility of BMN is expected to increase with a rise in temperature.[1]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of BMN solubility in a given organic solvent using the isothermal shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (BMN), analytical standard

-

Selected organic solvent (e.g., ethanol, acetone, dichloromethane), HPLC grade

-

Volumetric flasks, Class A

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of BMN to a scintillation vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the shaker for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of the HPLC method.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of BMN in the chosen solvent.

-

Analyze the calibration standards and the diluted sample solution by HPLC. A typical starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase of acetonitrile (B52724) and water, with UV detection at a wavelength of maximum absorbance for BMN.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of BMN in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of BMN in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).

-

Stability of this compound

The stability of BMN is crucial for its storage, handling, and use in chemical reactions, as degradation can lead to impurities and reduced efficacy. BMN is generally considered moderately stable under standard conditions.[2]

Potential Degradation Pathways

Based on its structure, BMN may be susceptible to the following degradation pathways:

-

Hydrolysis: The nitrile groups and the double bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

-

Oxidation: The benzylic position and the double bond are potential sites for oxidation. It has been noted that BMN can oxidize to the corresponding benzoic acid in the presence of air and light.

-

Photodegradation: The conjugated system in BMN can absorb UV light, potentially leading to photodegradation.

-

Nucleophilic Addition: The electron-withdrawing nitrile groups make the double bond susceptible to nucleophilic attack.

Experimental Protocol for Stability Testing (Forced Degradation)

The following protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method, typically using HPLC.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound (BMN)

-

Selected organic solvent (in which BMN is soluble and stable for the initial solution preparation)

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of BMN in a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the BMN stock solution with an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the BMN stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature for a specified period.

-

Oxidative Degradation: Mix the BMN stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Place a sample of the BMN stock solution in an oven at a high temperature (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose a sample of the BMN stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact BMN from all degradation products. A PDA detector is useful for assessing peak purity.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

-

Determine the percentage of degradation of BMN under each stress condition.

-

If significant degradation is observed, the degradation kinetics can be studied by analyzing samples at multiple time points.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key processes related to this compound.

Caption: Mechanism of Knoevenagel Condensation for BMN Synthesis.

Caption: Experimental Workflow for Solubility Determination.

Caption: Experimental Workflow for Forced Degradation Studies.

Conclusion

This compound is a valuable chemical intermediate whose solubility and stability are paramount for its effective use. This guide has summarized the available qualitative data, highlighting its good solubility in common polar organic solvents and its moderate stability. In the absence of comprehensive quantitative data, the detailed experimental protocols provided herein offer a clear pathway for researchers to determine these critical parameters in their own laboratories. Understanding these properties will enable better control over reaction conditions, formulation development, and storage, ultimately facilitating the successful application of BMN in drug discovery and materials science.

References

An In-depth Technical Guide to the Knoevenagel Condensation Reaction Mechanism for Benzylidenemalononitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of benzylidenemalononitrile, a valuable intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.[1] The document details the reaction mechanism, presents quantitative data from various synthetic protocols, and provides a generalized experimental procedure.

The Knoevenagel Condensation: A Cornerstone of C-C Bond Formation

The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound (in this case, malononitrile) and a carbonyl compound (benzaldehyde).[2] This reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon double bonds. The synthesis of this compound is a classic example of this reaction, prized for its efficiency and the utility of its product.

The reaction is typically facilitated by a basic catalyst, which can range from inorganic bases to organocatalysts.[3][4] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Reaction Mechanism

The mechanism of the Knoevenagel condensation for the synthesis of this compound proceeds through three key steps:

-

Deprotonation: A base abstracts an acidic α-hydrogen from the malononitrile (B47326), creating a resonance-stabilized carbanion.[5] This carbanion is a potent nucleophile.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a tetrahedral alkoxide intermediate.[5]

-

Protonation and Dehydration: The alkoxide intermediate is protonated to form a β-hydroxy compound.[5] Subsequent elimination of a water molecule results in the formation of the final product, this compound.

Caption: The reaction mechanism of the Knoevenagel condensation.

Quantitative Data Overview

The following tables summarize quantitative data from various studies on the synthesis of this compound, highlighting the impact of different catalysts and reaction conditions on yield and reaction time.

Table 1: Catalyst and Solvent Effects on this compound Synthesis

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Alum (20 mol%) | Water | 60 | 120 min | 89 | [1] |

| None | Water:Glycerol (B35011) (1:1) | Room Temp. | 24 h | 99 | [6] |

| Ammonium (B1175870) Acetate (B1210297) | Microwave (320 W) | - | 20-50 s | - | [3][4] |

| [MeHMTA]BF4 (15 mol%) | - | Room Temp. | - | Quantitative | [7] |

| Ti-Al-Mg hydrotalcite | Ethyl acetate | 60 | 4 h | 97.6 (selectivity) | [8] |

| β-alanine (5 mol%) & SAS (10 mol%) | Water | 20 | 2-24 h | - | [9] |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Melting Point | 79-80 °C | [1] |

| FT-IR (cm⁻¹) | ||

| Ar-H | 3032 | [1] |

| CN | 2213 | [1] |

| C=C | 1550 | [1] |

| ¹H NMR (CDCl₃, δ ppm) | ||

| Ar-H | 7.56-7.96 (m) | [10] |

| =CH | 7.88 (s, 1H) | [1] |

| ¹³C NMR (CDCl₃, δ ppm) | ||

| C=C | 156.85 | [1] |

| CN | 112.62, 111.60 | [1] |

| Ar-C | 135.80, 131.32, 124.66 | [1] |

| =C(CN)₂ | 87.58 | [1] |

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound based on cited literature. Researchers should consult the original publications for specific details.

Protocol Using a Solid Acid Catalyst in Aqueous Medium

This protocol is based on the use of alum as a catalyst in water.[1]

Materials:

-

Substituted aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Alum (20 mol%)

-

Water (10 ml)

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

In a round bottom flask, combine the aromatic aldehyde, malononitrile, and water.

-

Add the alum catalyst to the mixture.

-

Stir the reaction mixture at 60°C.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the water.

-

Collect the solid product by filtration and wash with water.

-

Dry the product and characterize it using appropriate analytical techniques (e.g., melting point, FT-IR, NMR).

Protocol Using a Green Solvent System

This protocol utilizes a water and glycerol mixture as a green solvent system at room temperature.[6]

Materials:

-

Aromatic aldehyde (3 mmol)

-

Malononitrile (3.5 mmol)

-

Water (5 ml)

-

Glycerol (5 ml)

-

Round bottom flask (25 ml)

-

Magnetic stirrer

Procedure:

-

In a 25 ml round bottom flask, mix the aldehyde and malononitrile in the water and glycerol solvent mixture.

-

Stir the solution at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated. The use of glycerol facilitates the separation of the product.

Microwave-Assisted Synthesis

This method employs microwave irradiation for rapid synthesis.[3][4]

Materials:

-

Aromatic aldehyde (1.222 mmol)

-

Malononitrile (1.222 mmol)

-

Ammonium acetate (10 mg)

-

Porcelain dish

Procedure:

-

Mix the aldehyde and malononitrile in a porcelain dish.

-

Add ammonium acetate as a catalyst.

-

Place the dish in a microwave oven and irradiate at 320 W for 20–50 seconds.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate and n-hexane) to obtain the pure product.

Conclusion

The Knoevenagel condensation provides a versatile and efficient route for the synthesis of this compound. The choice of catalyst, solvent, and energy source can be tailored to optimize reaction times and yields, with several green chemistry approaches now available. The detailed mechanistic understanding and the availability of robust experimental protocols make this reaction a valuable tool for chemists in research and development.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. bhu.ac.in [bhu.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. ias.ac.in [ias.ac.in]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. rsc.org [rsc.org]

The Genesis of a Core Synthetic Building Block: A Technical Guide to the Discovery and Historical Synthesis of Benzylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidenemalononitrile (BMN), a seemingly simple organic compound, holds a significant place in the landscape of synthetic chemistry. Its discovery and the development of its synthesis are intrinsically linked to the broader history of carbon-carbon bond formation, a cornerstone of organic synthesis. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, tracing its origins to the seminal work of Emil Knoevenagel. We will delve into the foundational experimental protocols, present key quantitative data in a structured format, and provide visual representations of the underlying chemical principles and workflows. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals who utilize or seek to understand this pivotal chemical entity.

Discovery and Historical Context: The Knoevenagel Condensation

The discovery of this compound is not an isolated event but rather a direct consequence of the development of a powerful synthetic methodology: the Knoevenagel condensation. In 1894, the German chemist Emil Knoevenagel reported a novel reaction that involved the condensation of aldehydes or ketones with active methylene (B1212753) compounds in the presence of a basic catalyst.[1] This reaction, now bearing his name, proved to be a versatile and efficient method for forming carbon-carbon double bonds.

Knoevenagel's initial work focused on the reaction of aldehydes with compounds like diethyl malonate, catalyzed by amines such as diethylamine (B46881) or piperidine.[1][2] While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, it is highly probable that it was first prepared by Knoevenagel or his contemporaries shortly after his initial discovery. The logical extension of his method to the reaction of benzaldehyde (B42025) with malononitrile (B47326) would have been a straightforward application of his newly discovered condensation.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product.[3]

The Foundational Synthesis: Knoevenagel's Approach

The historical synthesis of this compound would have followed the general principles established by Knoevenagel. The reaction involves the base-catalyzed condensation of benzaldehyde and malononitrile.

Reaction Mechanism

The mechanism of the Knoevenagel condensation for the synthesis of this compound can be visualized as a three-step process:

-

Deprotonation: A basic catalyst, typically a primary or secondary amine like piperidine, abstracts an acidic proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of an aldol-type addition product.

-

Dehydration: The intermediate alcohol undergoes dehydration (elimination of a water molecule) to form the stable, conjugated product, this compound.

Caption: The reaction mechanism of the Knoevenagel condensation for this compound synthesis.

Modern Synthetic Protocols

While the fundamental principle of the Knoevenagel condensation remains the same, modern synthetic chemistry has introduced numerous refinements to improve yields, reduce reaction times, and employ more environmentally friendly conditions. These methods often utilize alternative catalysts, solvents, and energy sources.

Experimental Methodologies

Below are detailed protocols for some key modern methods for the synthesis of this compound.

Protocol 1: Microwave-Assisted Synthesis [4][5]

-

Reactants: Aromatic aldehyde (1.222 mmol) and malononitrile (1.222 mmol).

-

Catalyst: Ammonium (B1175870) acetate (B1210297) (10 mg).

-

Procedure:

-

Mix the aromatic aldehyde and malononitrile in a porcelain dish.

-

Add ammonium acetate to the mixture.

-

Place the dish in a microwave oven and irradiate at 320 W for 20–50 seconds.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (3:1).

-

Upon completion, recrystallize the crude solid product from ethyl acetate and n-hexane to obtain pure crystals.

-

Protocol 2: Alum-Catalyzed Synthesis in Aqueous Medium [1]

-

Reactants: Substituted aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

-

Catalyst: Alum (KAl(SO₄)₂·12H₂O) (20 mol%).

-

Solvent: Water (10 ml).

-

Procedure:

-

In a round-bottom flask, mix the aromatic aldehyde, malononitrile, and water.

-

Add the alum catalyst to the mixture.

-

Stir the reaction mixture on a magnetic stirrer at 60°C.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture to allow the product to precipitate.

-

Filter the solid product and wash with water.

-

Protocol 3: Tandem Deacetalization–Knoevenagel Condensation

-

Reactants: Benzaldehyde dimethyl acetal (B89532) and malononitrile.

-

Catalyst: Ruthenium(II) cymene complexes.

-

Conditions: Solvent-free, 75°C for 4 hours.

-

Procedure: This one-pot cascade reaction involves the in-situ generation of benzaldehyde from its acetal, which then undergoes a Knoevenagel condensation with malononitrile. The specific catalyst loading and workup would be dependent on the exact Ruthenium complex used, as detailed in the primary literature.

Quantitative Data Summary

The following tables summarize the quantitative data from various synthetic protocols for this compound and its derivatives, providing a comparative overview of their efficiency.

Table 1: Comparison of Modern Synthetic Methods for this compound

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave-Assisted | Ammonium Acetate | Solvent-free | N/A (320 W) | 20-50 s | 65-68 | [4][5] |

| Alum-Catalyzed | Alum (20 mol%) | Water | 60 | 15-30 min | 90-95 | [1] |

| Tandem Deacetalization | Ru(II) Cymene Complex | Solvent-free | 75 | 4 h | up to 92 | |

| Water and Glycerol | None | Water:Glycerol (1:1) | Room Temp. | 24 h | 99 | [3] |

| Visible Light-Driven | Sodium anthraquinone-1,5-disulfonate & β-alanine | Water | 20 | 2-24 h | 59-95 | [2][6] |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound via a modern, environmentally friendly protocol can be visualized as follows:

References

An In-depth Technical Guide to the Thermochemical Properties and Stability of Benzylidenemalononitrile

This technical guide provides a comprehensive overview of the thermochemical properties and stability of benzylidenemalononitrile (BMN) and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in the material's characteristics for synthesis, formulation, and safety assessments. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant processes.

Thermochemical Data

The following tables summarize the available quantitative thermochemical data for this compound and its derivatives. These values are crucial for understanding the energetic properties and stability of these compounds.

Table 1: Enthalpy and Gibbs Free Energy of Formation for this compound Derivatives

| Compound | Enthalpy of Formation (ΔH) (kJ mol⁻¹) | Gibbs Free Energy of Formation (ΔG) (kJ mol⁻¹) | Reference |

| 4-Hexyloxythis compound | 218.6 | 270.6 | [1] |

| 4-Decyloxythis compound | 113.6 | 171.6 | [2] |

| Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate | 10.5 | 21.1 | [2] |

Note: These values were determined by computational methods (B3LYP/6-31G(d,p)) for the formation from their respective aldehyde and malononitrile (B47326) precursors.[1]

Table 2: Thermal Properties of this compound and Derivatives

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Enthalpy (kJ/mol) | Reference |

| This compound | 83-85 | Stable up to 300 | Not Available | [3][4][5] |

| 2-(4-(Diphenylamino)benzylidene)malononitrile (Form A-1) | 138.02 | 319.88 | 25.4 | [6] |

| 2-(4-(Diphenylamino)benzylidene)malononitrile (Form A-2) | 139.43 | 324.22 | 26.1 | [6] |

| 4-Hexyloxythis compound | 42-43 | Not Available | Not Available | [2] |

| 4-Decyloxythis compound | 49-51 | Not Available | Not Available | [2] |

Thermal Stability and Decomposition

Studies have shown that benzylidenemalononitriles (BMNs) are generally stable up to 300°C.[3] Above this temperature, they undergo decomposition, with major products including hydrogen cyanide (HCN) and various rearranged products.[3] The thermal stability of substituted BMNs has been observed to follow the order: 2-Chloro-BMN > BMN > 2-Fluoro-BMN > 4-Methoxy-BMN.[3]

Due to the evolution of toxic hydrogen cyanide upon decomposition, it is recommended that any incineration or high-temperature processing of BMNs be conducted below 300°C with appropriate safety measures.[3]

Experimental Protocols

The determination of thermochemical properties and stability of this compound involves several key experimental techniques.

Synthesis of this compound via Knoevenagel Condensation

This compound and its derivatives are commonly synthesized through a Knoevenagel condensation reaction.

-

Conventional Method: Equimolar amounts of an aromatic aldehyde (e.g., benzaldehyde) and malononitrile are dissolved in a suitable solvent like ethanol. A catalytic amount of a base, such as piperidine, is added to the solution.[6] The mixture is stirred at room temperature for several hours. The product can then be precipitated by the addition of water and collected by filtration.[6]

-

Microwave-Assisted Synthesis: For a more rapid and environmentally friendly approach, the aldehyde and malononitrile are mixed with a catalytic amount of ammonium (B1175870) acetate (B1210297) in a porcelain dish.[1] The mixture is then irradiated in a microwave oven at a specific power (e.g., 320 W) for a short duration (20-50 seconds).[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). The crude product is then purified by recrystallization.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. chembk.com [chembk.com]

- 5. ベンジリデンマロノニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

Synonyms and alternative names for Benzylidenemalononitrile in chemical literature

An In-depth Technical Guide to Benzylidenemalononitrile: Synonyms, Properties, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of this compound (BMN), a versatile organic compound with significant applications in chemical synthesis and pharmacology. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis protocols, and biological significance.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature, which are crucial for comprehensive database searches and literature reviews.

| Synonym/Alternative Name | Source |

| Benzalmalononitrile | [1][2][3][4][5] |

| 2-Benzylidenemalononitrile | [2][4][5] |

| Benzylidenemalonodinitrile | [3][4] |

| (Phenylmethylene)propanedinitrile | [3] |

| 2-benzylidenepropanedinitrile | [3][4][6] |

| beta,beta-Dicyanostyrene | [3] |

| Dicyanovinylbenzene | [1] |

| 2-Phenyl-1,1-dicyanoethylene | [4] |

| 1,1-dicyano-2-phenylethylene | [4] |

| 2-(phenylmethylene)malononitrile | [4] |

| Phenylmethylidenemalononitrile | [4] |

| CS gas precursor |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂ | [1][2][6] |

| Molecular Weight | 154.17 g/mol | [1][3] |

| Appearance | Slightly yellow needle-like crystalline powder; White to Orange to Green powder to crystal | [1][2][6][7] |

| Melting Point | 82-86 °C | [1][4][7] |

| Boiling Point | 120-125 °C at 0.6 mmHg | [1][4][7] |

| Density | ~1.154 g/cm³ | [4][7] |

| Solubility | Soluble in methanol, ethanol (B145695), acetone, and dichloromethane; limited solubility in water. | [6][7] |

| Flash Point | 138 °C | [4][7] |

| CAS Number | 2700-22-3 | [1][2][3] |

Experimental Protocols: Synthesis

The primary method for synthesizing this compound and its derivatives is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.[8][9][10]

General Procedure for Alum-Catalyzed Synthesis in Aqueous Medium

This protocol describes a green and efficient synthesis method using alum as a catalyst.[11]

Materials:

-

Substituted aromatic aldehydes (1 mmol)

-

Malononitrile (B47326) (1 mmol)

-

Alum (KAl(SO₄)₂·12H₂O) (20 mol%)

-

Water (10 ml)

Procedure:

-

In a round-bottom flask, combine the equimolar mixture of the substituted aromatic aldehyde and malononitrile in water.[11]

-

Add 20 mol% of alum to the mixture.[11]

-

Stir the reaction mixture on a magnetic stirrer at 60°C.[11]

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[11]

-

Upon completion, cool the reaction mixture. The product will precipitate out of the water.[11]

-

Filter the solid product, wash with water, and dry.[12]

-

The crude solid can be recrystallized using a suitable solvent like ethanol or an ethyl acetate (B1210297)/n-hexane mixture for further purification.[1][8]

Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and higher yields.[8]

Materials:

-

Aromatic aldehyde (1.222 mmol)

-

Malononitrile (1.222 mmol)

-

Ammonium (B1175870) acetate (10 mg)

Procedure:

-

Mix the aromatic aldehyde and malononitrile in a porcelain dish.[8]

-

Add ammonium acetate to the mixture.[8]

-

Place the dish in a microwave oven and irradiate at 320 W for 20–50 seconds.[8]

-

Monitor the reaction progress by TLC (n-hexane/ethyl acetate, 3:1).[8]

-

Recrystallize the resulting crude solid using ethyl acetate and n-hexane to obtain pure crystals of the product.[8]

Biological Activity and Signaling Pathways

This compound derivatives are recognized for their diverse biological activities. They have been extensively studied as anticancer, antifungal, and antibacterial agents.[8][13] A significant aspect of their biological function is their role as modulators of cellular signaling pathways, particularly in the context of oxidative stress.[14][15]

This compound compounds are known to be potent tyrosine kinase inhibitors.[14][15] Furthermore, they can activate cellular resistance to oxidative stress by inducing the expression of protective genes like heme oxygenase 1 (HO-1).[14][15] This induction is mediated through the activation of several upstream signaling pathways.[14][15] The magnitude of activation of c-Jun, Nrf2, p38 MAPK, and p70S6K correlates with specific substitution patterns in the BMN structure.[14] The maximal up-regulation of HO-1 by BMNs requires a parallel increase in the cellular levels of Nrf2 and phospho-c-Jun.[14] It is hypothesized that BMNs exert these effects by alkylating sensitive cysteine residues of regulatory factors.[14]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound-induced cellular resistance to oxidative stress.

Caption: BMN-induced activation of signaling pathways leading to cellular resistance to oxidative stress.

References

- 1. This compound | 2700-22-3 [chemicalbook.com]

- 2. CAS 2700-22-3: this compound | CymitQuimica [cymitquimica.com]

- 3. Malononitrile, benzylidene- | C10H6N2 | CID 17608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound - Career Henan Chemical Co. [coreychem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound CAS#: 2700-22-3 [m.chemicalbook.com]

- 8. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 10. ias.ac.in [ias.ac.in]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Navigating the Risks: A Technical Guide to the Safe Handling of Benzylidenemalononitrile in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Benzylidenemalononitrile (CS gas), a compound recognized for its potent irritant properties, is also a valuable reagent in various chemical syntheses and a subject of interest in drug development. Its handling in a laboratory environment necessitates a thorough understanding of its toxicological profile and strict adherence to safety protocols to mitigate potential risks. This technical guide provides an in-depth overview of the health and safety precautions, detailed experimental procedures for safe handling, and insights into its potential mechanisms of toxicity.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance, and it is crucial to be fully aware of its potential health effects. The primary hazards are associated with its acute toxicity upon inhalation, ingestion, and dermal contact, as well as its irritant properties to the skin, eyes, and respiratory system.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[1]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1]

Section 2: Quantitative Data Summary

A comprehensive understanding of the physicochemical and toxicological properties of this compound is fundamental for a thorough risk assessment. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆N₂ | [2] |

| Molecular Weight | 154.17 g/mol | [3] |

| Appearance | White to off-white or slightly yellow crystalline powder | [4] |

| Melting Point | 83-85 °C | [5] |

| Solubility | Sparingly soluble in water | [4] |

| Vapor Pressure | Not available |

Table 2: Acute Toxicity Data for this compound and Related Compounds

| Endpoint | Species | Route | Value | Reference |

| LD50 (this compound) | Rat | Oral | >2000 mg/kg bw | [6] |

| LD50 (this compound) | Rat | Dermal | >2000 mg/kg bw | [6] |

| LDLo (Phenethylidenemalononitrile) | Rat | Unreported | 100 mg/kg | [7] |

| LD50 (p-(p-chlorobenzylthio)benzylidene)-malononitrile) | Mouse | Intravenous | 100 mg/kg | [5] |

Section 3: Experimental Protocols for Safe Handling

Adherence to well-defined experimental protocols is paramount to ensure the safety of laboratory personnel. The following procedures are designed for handling this compound and should be incorporated into laboratory-specific Standard Operating Procedures (SOPs).

Protocol for Weighing and Transferring this compound Powder

Objective: To safely and accurately weigh and transfer solid this compound while minimizing the risk of aerosolization and exposure.

Materials:

-

Calibrated analytical balance

-

Ventilated balance enclosure or chemical fume hood

-

Anti-static weighing dish or boat

-

Spatula

-

Appropriate receiving vessel with a secure lid

-

Personal Protective Equipment (PPE): See Section 4

Procedure:

-

Preparation:

-

Ensure the ventilated balance enclosure or chemical fume hood is certified and functioning correctly.

-

Decontaminate the work surface before and after the procedure.

-

Don all required PPE.

-

-

Weighing:

-

Place the anti-static weighing dish on the balance and tare.

-

Carefully transfer the desired amount of this compound to the weighing dish using a clean spatula. Avoid any rapid movements that could generate dust.

-

If possible, use a "tare method" where the receiving vessel is pre-weighed, the powder is added inside the fume hood, and the vessel is then re-weighed to determine the exact amount transferred.

-

-

Transfer:

-

Once the desired weight is achieved, carefully transfer the powder to the receiving vessel.

-

If transferring to a solution, slowly add the powder to the solvent to prevent splashing.

-

Securely cap the receiving vessel immediately after transfer.

-

-

Cleanup:

-

Carefully clean the spatula and weighing dish. If disposable, place them in a designated hazardous waste container.

-

Wipe down the work surface of the balance and the enclosure with a suitable decontaminating solution.

-

Properly dispose of all contaminated materials as hazardous waste.

-

Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

-

Protocol for Spill Cleanup of this compound Powder

Objective: To safely clean and decontaminate a small spill of this compound powder (less than 1 gram). For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

Materials:

-

Spill kit containing:

-

Absorbent pads

-

Wet wipes or paper towels

-

Two pairs of chemical-resistant gloves

-

Goggles and face shield

-

Disposable lab coat or gown

-

Shoe covers

-

Sealable plastic bags for hazardous waste

-

Scoop and dustpan (plastic or non-sparking)

-

-

70% ethanol (B145695) or another suitable wetting agent

-

Decontaminating solution (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, or a specialized lab decontamination solution)

Procedure:

-

Immediate Response:

-

Alert others in the immediate area of the spill.

-

If there is a risk of inhalation, evacuate the area and ensure it is well-ventilated (if safe to do so without spreading the powder).

-

Restrict access to the spill area.

-

-

Don PPE:

-

Put on all required PPE from the spill kit.

-

-

Contain and Clean:

-

Gently cover the spill with absorbent pads to prevent further dispersal.

-

Carefully wet the spilled powder with 70% ethanol or another suitable wetting agent to prevent it from becoming airborne.[8] Do not pour liquid directly onto the powder as this may cause it to splash.

-

Using the scoop and dustpan, carefully collect the wetted powder and absorbent materials.

-

Place all contaminated materials into a sealable plastic bag.

-

-

Decontamination:

-

Wipe the spill area with a decontaminating solution. Allow for the appropriate contact time as specified by the solution manufacturer.

-

Wipe the area again with clean, wet paper towels to remove any residual decontaminating solution.

-

Place all used cleaning materials into the hazardous waste bag.

-

-

Final Steps:

-

Seal the hazardous waste bag and label it appropriately.

-

Remove PPE and dispose of it in the hazardous waste bag.

-

Wash hands and any exposed skin thoroughly with soap and water.

-

Report the incident to the laboratory supervisor and EHS department as per institutional policy.

-

Section 4: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

-

Engineering Controls:

-

Chemical Fume Hood: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[9]

-

Ventilated Balance Enclosure: Use a ventilated enclosure specifically designed for weighing potent compounds to contain any airborne particles.

-

Glove Box: For procedures with a high risk of aerosol generation, a glove box provides the highest level of containment.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.[1]

-

Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile) with the outer pair having extended cuffs over the lab coat sleeves. Gloves should be changed immediately if contaminated.

-

Skin and Body Protection: A lab coat, buttoned completely, is required. For procedures with a higher risk of contamination, a disposable gown and shoe covers should be worn.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A respiratory protection program, including fit testing and training, is required.

-

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure to this compound.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Section 6: Toxicological Pathways and Mechanisms of Action

Understanding the potential toxicological pathways of this compound can inform risk assessment and the development of potential therapeutic interventions in case of exposure. Two primary mechanisms are of concern: the potential for cyanide release through metabolism and its reactivity as a Michael acceptor.

Potential for Cyanide Release

Nitrile-containing compounds can be metabolized in the body, potentially leading to the release of cyanide ions. This is a significant concern as cyanide is a potent inhibitor of cellular respiration.

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Malononitrile, benzylidene- | C10H6N2 | CID 17608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RTECS NUMBER-OO3700000-Chemical Toxicity Database [drugfuture.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. RTECS NUMBER-OO4405200-Chemical Toxicity Database [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. aphis.usda.gov [aphis.usda.gov]

- 10. oral ld50 values: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzylidenemalononitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of benzylidenemalononitrile derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1][2]

This compound derivatives are a class of organic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[3] They have been investigated for their potential as anticancer, antibacterial, and antifungal agents.[3][4] Notably, certain derivatives act as potent tyrosine kinase inhibitors and can modulate cellular signaling pathways, such as those involved in oxidative stress responses.[5]

I. Overview of the Synthesis

The synthesis of this compound derivatives is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene (B1212753) compound, in this case, malononitrile (B47326).[4] Microwave irradiation serves as an efficient energy source to accelerate this transformation.

The general reaction scheme is as follows:

II. Experimental Data Summary

The following tables summarize the reaction conditions and outcomes for the microwave-assisted synthesis of various this compound derivatives as reported in the literature.

Table 1: Catalyst and Solvent Effects on Yield and Reaction Time

| Catalyst | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| Triethylamine | NaCl solution | Not Specified | 35 | 90-99 | [6] |

| Triethylamine | Ethanol | Not Specified | 35 | 70-90 | [6] |

| Ammonium (B1175870) Acetate (B1210297) | None (Solvent-free) | 320 | 0.33 - 0.83 | Not Specified | [1] |

| Catalyst-free | Water | Not Specified | 30 | 77-95 | [6][7][8] |

| Alum | Water | Not Specified | 120 | 89 | [9] |

Table 2: Synthesis of Specific this compound Derivatives

| Aromatic Aldehyde | Catalyst | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Alum (20 mol%) | Water | Not Specified | 120 | 89 | [9] |

| Various Aromatic Aldehydes | Catalyst-free | Water | Not Specified | 30 | 77-95 | [7][8] |

| Various Aromatic Aldehydes | Triethylamine | NaCl solution | Not Specified | 35 | 90-99 | [6] |

| 4-Hexyloxybenzaldehyde | Ammonium Acetate | None (Solvent-free) | 320 | 0.33 - 0.83 | Not Specified | [1] |

III. Detailed Experimental Protocols

The following are representative protocols for the microwave-assisted synthesis of this compound derivatives.

Protocol 1: Catalyst-Free Synthesis in Water [6][7][8]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Water (5 mL)

-

Microwave reactor vial (10 mL) with a magnetic stirrer

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and water (5 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture for 30 minutes at a set temperature (e.g., 100 °C) and power (e.g., 100 W).

-

After the reaction is complete, cool the vial to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold water and dry it under vacuum to obtain the pure this compound derivative.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

Protocol 2: Ammonium Acetate Catalyzed Solvent-Free Synthesis [1]

Materials:

-

Aromatic aldehyde (1.222 mmol)

-

Malononitrile (1.222 mmol)

-

Ammonium acetate (10 mg)

-

Porcelain dish

-

Microwave oven

Procedure:

-

In a porcelain dish, thoroughly mix the aromatic aldehyde (1.222 mmol) and malononitrile (1.222 mmol).

-

Add ammonium acetate (10 mg) to the mixture and mix again.

-

Place the porcelain dish in a microwave oven and irradiate at 320 W for 20–50 seconds.[1]

-

Monitor the reaction progress using TLC with a mobile phase of n-hexane/ethyl acetate (3:1).[1]

-

After completion, allow the mixture to cool to room temperature.

-

Recrystallize the resulting crude solid from a mixture of ethyl acetate and n-hexane to obtain pure crystals of the product.[1]

IV. Visualizations

Diagram 1: General Workflow for Microwave-Assisted Synthesis

Caption: Workflow of microwave-assisted synthesis.

Diagram 2: Potential Signaling Pathway Modulation

Caption: Modulation of signaling pathways by derivatives.

References

- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. bhu.ac.in [bhu.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Bot Verification [rasayanjournal.co.in]

Application Notes and Protocols: Benzylidenemalononitrile as a Versatile Building Block in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction